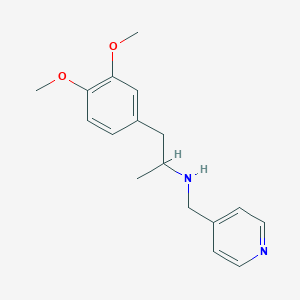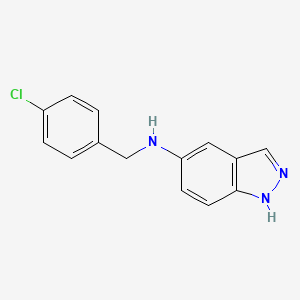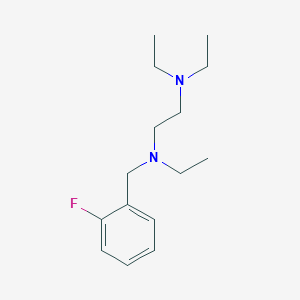
1-(3,4-dimethoxyphenyl)-N-(4-pyridinylmethyl)-2-propanamine
Vue d'ensemble
Description
1-(3,4-dimethoxyphenyl)-N-(4-pyridinylmethyl)-2-propanamine, also known as 4-Methylmethcathinone (4-MMC) or Mephedrone, is a synthetic stimulant drug that belongs to the cathinone family. It was first synthesized in 1929 but was not widely used until the early 2000s. Mephedrone is a highly addictive drug that has been associated with numerous health risks and fatalities. However, in recent years, there has been growing interest in the scientific research application of mephedrone due to its potential therapeutic benefits.
Mécanisme D'action
Mephedrone acts on the central nervous system by increasing the levels of dopamine, serotonin, and norepinephrine in the brain. These neurotransmitters are responsible for regulating mood, appetite, and sleep. By increasing their levels, mephedrone produces a euphoric and stimulating effect.
Biochemical and Physiological Effects:
The biochemical and physiological effects of mephedrone are similar to those of other stimulant drugs, such as cocaine and amphetamines. Mephedrone increases heart rate, blood pressure, and body temperature. It also causes the release of stress hormones, such as cortisol and adrenaline. Long-term use of mephedrone can lead to tolerance, dependence, and addiction.
Avantages Et Limitations Des Expériences En Laboratoire
Mephedrone has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and can be produced in large quantities. Additionally, mephedrone has a rapid onset of action, which makes it useful for studying the effects of drugs on the brain. However, mephedrone has several limitations, including its potential for abuse and addiction. Additionally, the use of mephedrone in lab experiments raises ethical concerns due to its potential health risks.
Orientations Futures
There are several future directions for the scientific research application of mephedrone. One area of research is the development of mephedrone-based medications for the treatment of depression, anxiety, and substance abuse disorders. Additionally, more research is needed to understand the long-term health effects of mephedrone use. Finally, there is a need for research into the development of new and safer synthetic stimulant drugs that could replace mephedrone and other dangerous drugs.
Applications De Recherche Scientifique
Mephedrone has been the subject of several scientific research studies in recent years. One of the main areas of research has been its potential therapeutic benefits. Studies have shown that mephedrone has antidepressant and anxiolytic effects, which could make it a useful treatment for depression and anxiety disorders. Additionally, mephedrone has been shown to have potential as a treatment for substance abuse disorders, including cocaine addiction.
Propriétés
IUPAC Name |
1-(3,4-dimethoxyphenyl)-N-(pyridin-4-ylmethyl)propan-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c1-13(19-12-14-6-8-18-9-7-14)10-15-4-5-16(20-2)17(11-15)21-3/h4-9,11,13,19H,10,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQKFAGDMHIHGOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=C(C=C1)OC)OC)NCC2=CC=NC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(2-chlorophenyl)[3-(2-nitrophenyl)-2-propen-1-yl]amine](/img/structure/B3852831.png)

![(2-ethoxybenzyl)[2-(methylthio)phenyl]amine](/img/structure/B3852852.png)

![N-[3-(1H-imidazol-1-yl)propyl]-4-phenylcyclohexanamine](/img/structure/B3852859.png)
![(2,4-dimethoxyphenyl)[3-(2-methoxyphenyl)-2-propen-1-yl]amine](/img/structure/B3852867.png)
![3-{[(3S*,4R*)-3-hydroxy-4-(3-methyl-2-thienyl)piperidin-1-yl]carbonyl}-6,7-dihydro-1-benzofuran-4(5H)-one](/img/structure/B3852876.png)
![N-[3-(4-morpholinyl)propyl]cycloheptanamine](/img/structure/B3852886.png)
![(3,4-dimethoxyphenyl)[(2-methoxy-1-naphthyl)methyl]amine](/img/structure/B3852888.png)
![4-[(1-propyl-4-piperidinyl)amino]cyclohexanol](/img/structure/B3852901.png)
![(2-chlorophenyl)[3-(2-methoxyphenyl)-2-propen-1-yl]amine](/img/structure/B3852911.png)
![1-(ethylsulfonyl)-4-[(2-propyl-1,3-thiazol-4-yl)carbonyl]piperazine](/img/structure/B3852917.png)
![(4-tert-butylcyclohexyl)[2-(diethylamino)ethyl]methylamine](/img/structure/B3852918.png)